3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone
Description
This compound is a heterocyclic hybrid featuring a pyridinone core linked to a pyrazole ring. The pyrazole moiety is substituted with two key groups:
- A 3-furanylcarbonyl group at position 1, introducing aromaticity and hydrogen-bonding capabilities.
Its synthesis likely involves multi-step reactions, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C18H13ClN4O3S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13ClN4O3S/c19-15-4-3-12(27-15)9-21-16-8-14(13-2-1-6-20-17(13)24)22-23(16)18(25)11-5-7-26-10-11/h1-8,10,21H,9H2,(H,20,24) |
InChI Key |
ZPZMUYKLUQEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NN(C(=C2)NCC3=CC=C(S3)Cl)C(=O)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the core pyrazole ringCommon reagents used in these steps include thionyl chloride, sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential in various therapeutic areas:
Anticoagulant Activity
Research indicates that derivatives of this compound exhibit potent inhibitory effects on activated blood coagulation factor X. This suggests its utility as an anticoagulant, which could be beneficial in treating conditions such as thrombosis and embolism. The compound's structure allows it to effectively inhibit thrombus formation, making it valuable in managing thrombotic diseases, including myocardial infarction and deep venous thrombosis .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. Its ability to modulate specific signaling pathways involved in tumor growth and metastasis is under investigation. The furan and thienyl moieties are believed to contribute to its cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. By inhibiting certain pro-inflammatory cytokines, it may help in managing chronic inflammatory diseases. This application is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies have documented the efficacy of the compound in various applications:
- Study on Anticoagulant Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced thrombus formation in animal models, indicating its potential as a therapeutic agent for preventing thromboembolic events .
- Anticancer Research : A research team reported that the compound inhibited proliferation and induced apoptosis in several cancer cell lines, including breast and colon cancer cells. This was attributed to its ability to interfere with cell cycle progression .
- Inflammation Model Studies : In vitro studies showed that treatment with the compound decreased levels of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for its anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Pyridinone Hybrids
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid ()
- Structure : Pyrazole linked to a furoic acid via a methyl bridge.
- Key Differences: Lacks the pyridinone core and chloro-thienyl group. The furoic acid may enhance solubility but reduce membrane permeability compared to the target compound’s 3-furanylcarbonyl group.
3-[(2-Benzofuranylmethyl)amino]-5-ethyl-6-methyl-2(1h)-pyridinone ()
- Structure: Pyridinone core with a benzofuranylmethylamino substituent.
- Key Differences: Benzofuran substituent increases aromatic bulk vs. the target’s 5-chloro-thienyl group. The ethyl and methyl groups on pyridinone may alter steric effects.
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one ()
- Structure: Pyrimidinone core with a thienyl-substituted pyrazole.
- Key Differences: Pyrimidinone instead of pyridinone; dimethyl groups may hinder binding in sterically sensitive targets.
Substituent-Specific Comparisons
Thienyl vs. Benzothiazole/Thiazole Derivatives
- Contrast: The target’s chloro-thienyl group offers halogen bonding but lacks sulfur’s redox activity.
Furanyl vs. Trifluoromethyl/Pyridine Derivatives
- 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione (): Trifluoromethyl and pyridine groups enhance electron-withdrawing effects and metabolic stability. Contrast: The target’s 3-furanylcarbonyl group is less electron-withdrawing but may improve solubility.
Agrochemical Analogs (Pyrazole-Based Pesticides)
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) (): Use: Broad-spectrum insecticide. Structural Contrast: Trifluoromethylsulfinyl group enhances insecticidal activity via strong electrophilicity, absent in the target compound.
-
- Ethylsulfinyl substituent offers moderate lipophilicity vs. the target’s chloro-thienyl group.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Use | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | Pyridinone-Pyrazole | 5-Chloro-thienylmethylamino, 3-Furanylcarbonyl | Not provided | N/A | - |
| 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid | Pyrazole-Furoic acid | Furoic acid, Methyl bridge | Not provided | Potential solubility enhancer | 8 |
| Fipronil | Pyrazole | Trifluoromethylsulfinyl, Dichlorophenyl | 437.15 | Insecticide | 4 |
| 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one | Pyrimidinone-Pyrazole | Thienyl, Dimethyl | 287.34 | N/A | 12 |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione | Pyrimidinedione | Trifluoromethyl, Chloropyridine | 362.69 | High density (1.568 g/cm³) | 9 |
Key Findings
Structural Uniqueness: The target compound’s combination of pyridinone, chloro-thienyl, and furanylcarbonyl groups distinguishes it from analogs with pyrimidinone cores () or simpler pyrazole derivatives ().
Substituent Impact :
- The 5-chloro-thienyl group enhances lipophilicity and halogen bonding vs. benzothiazole () or trifluoromethyl groups ().
- The 3-furanylcarbonyl group balances solubility and aromaticity compared to furoic acid ().
Potential Applications: While fipronil and ethiprole are established agrochemicals (), the target compound’s hybrid structure may suit therapeutic targets requiring dual hydrogen- and halogen-bonding interactions.
Biological Activity
The compound 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone represents a novel class of thienopyrazole derivatives. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Thienyl Group : The presence of a chloro-substituted thienyl moiety contributes to the compound's lipophilicity and potential receptor interactions.
- Pyrazole Ring : Known for its diverse biological activities, the pyrazole structure can modulate various signaling pathways.
- Pyridinone Component : This part of the molecule may enhance binding affinity to biological targets.
Antioxidant Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study assessing the effects of synthesized thieno[2,3-c]pyrazole compounds on erythrocytes showed that these compounds could mitigate oxidative stress induced by 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls, indicating protective effects against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 8 | 29.1 ± 3.05 |
Anticancer Activity
Thienopyrazole derivatives have also shown promise in anticancer research. A study indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of thienopyrazole compounds has been investigated through their ability to inhibit phosphodiesterase (PDE) activity, particularly PDE7, which is implicated in inflammatory responses. Inhibitors of PDE7 are considered beneficial for treating allergic and immunological diseases .
Case Study: Antioxidant Effects in Aquatic Species
A notable case study involved the administration of thieno[2,3-c]pyrazole compounds to African catfish (Clarias gariepinus) exposed to environmental toxins. The study found that these compounds significantly reduced the incidence of erythrocyte malformations caused by oxidative stress from pollutants .
Case Study: Cancer Cell Line Inhibition
In vitro assays conducted on various cancer cell lines demonstrated that specific thienopyrazole derivatives could reduce viability and induce apoptosis in treated cells compared to controls. This suggests a potential therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
